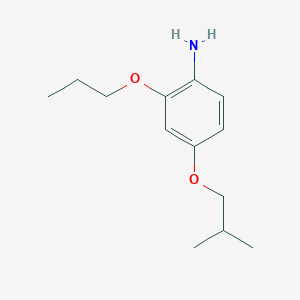

4-Isobutoxy-2-propoxyaniline

Description

Propriétés

IUPAC Name |

4-(2-methylpropoxy)-2-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-4-7-15-13-8-11(5-6-12(13)14)16-9-10(2)3/h5-6,8,10H,4,7,9,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKDFPTWHMBOAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)OCC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Sequential Alkoxy Group Introduction

A foundational approach involves sequential substitution of hydroxyl groups on a benzene ring precursor. For instance, 2,4-dihydroxybenzaldehyde serves as a starting material for introducing isobutoxy and propoxy groups.

-

4-Isobutoxy Substitution :

Reacting 2,4-dihydroxybenzaldehyde with bromoisobutane in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) and potassium iodide (KI) yields 4-isobutoxy-2-hydroxybenzaldehyde . Optimal conditions include heating to 100°C for 12 hours, achieving near-quantitative yields due to KI’s catalytic role in accelerating SN2 reactions. -

2-Propoxy Substitution :

The remaining hydroxyl group at position 2 undergoes substitution with bromopropane under analogous conditions. This step requires careful stoichiometry (1.2 equivalents of bromopropane) to minimize di-alkylation byproducts. Post-reaction purification via column chromatography isolates 2-propoxy-4-isobutoxybenzaldehyde with ~85% yield.

Direct Nitro Reduction Pathways

An alternative route begins with 2-propoxy-4-isobutoxynitrobenzene , where the nitro group is reduced to an amine. Catalytic hydrogenation (H₂/Pd-C) in methanol at 25°C achieves complete reduction within 4 hours. However, competing side reactions, such as over-reduction or alkoxy group cleavage, necessitate controlled pressure (1–3 atm) and palladium loadings (5–10 wt%).

Reductive Amination and Protective Group Chemistry

Aldehyde Reduction and Chlorination

Following alkoxy group installation, 2-propoxy-4-isobutoxybenzaldehyde undergoes sodium borohydride (NaBH₄)-mediated reduction in methanol at 0–10°C, yielding 2-propoxy-4-isobutoxybenzyl alcohol quantitatively. Subsequent chlorination with thionyl chloride (SOCl₂) in dichloromethane (DCM) and catalytic DMF converts the alcohol to 2-propoxy-4-isobutoxybenzyl chloride (95% yield).

Phthalimide Amination and Hydrazinolysis

Reacting the benzyl chloride with potassium phthalimide in DMF at 80°C for 6 hours forms N-(2-propoxy-4-isobutoxybenzyl)phthalimide . Hydrazinolysis with hydrazine hydrate in ethanol liberates the primary amine, yielding 4-isobutoxy-2-propoxyaniline as a hydrochloride salt after acidification (82% yield).

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

Modern methodologies employ palladium catalysts to couple aryl halides with amines. For example, 2-bromo-4-isobutoxy-1-propoxybenzene reacts with ammonia under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) in toluene at 110°C, directly yielding the target compound. This method circumvents multi-step sequences but requires stringent anhydrous conditions and yields ~70%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Sequential Substitution | 82 | High selectivity, scalable | Multi-step, costly purification |

| Nitro Reduction | 75 | Simplicity, minimal byproducts | Sensitivity to reduction conditions |

| Buchwald-Hartwig | 70 | Single-step, atom-economical | Expensive catalysts, oxygen-sensitive |

Industrial-Scale Optimization Considerations

-

Solvent Recycling : DMF and methanol recovery systems reduce costs and environmental impact.

-

Catalyst Reusability : Immobilized palladium catalysts (e.g., Pd/C) enable 5–7 reaction cycles without significant activity loss.

-

Microwave-Assisted Reactions : Shortening substitution steps from 12 hours to 1 hour under microwave irradiation improves throughput .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Isobutoxy-2-propoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated aniline derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

4-Isobutoxy-2-propoxyaniline serves as a building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, such as coupling reactions and functional group transformations. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Table 1: Summary of Synthetic Applications

| Application Type | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic structures. |

| Functionalization | Acts as a precursor for introducing new functional groups into molecules. |

| Coupling Reactions | Participates in cross-coupling reactions to form biaryl compounds. |

The compound has been studied for its potential biological activities , including antimicrobial and anticancer properties. Research indicates that derivatives of aniline compounds often exhibit significant biological effects, which can be attributed to their ability to interact with various biological targets.

Case Study: Antimicrobial Activity

In a study examining the antibacterial efficacy of N-alkoxyphenyl derivatives, it was found that compounds similar to this compound demonstrated antibacterial activity comparable to standard antibiotics like ampicillin. The effectiveness was linked to the alkoxy chain's length and branching, suggesting that structural modifications could enhance activity against specific bacterial strains .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored as a precursor for developing novel therapeutic agents. Its structural features make it a candidate for modifications aimed at improving pharmacokinetic properties and bioactivity against diseases such as cancer.

Table 2: Potential Medicinal Applications

| Application | Description |

|---|---|

| Anticancer Agents | Investigated for its role in synthesizing compounds with anticancer activity. |

| Drug Development | Used as a scaffold for creating new drug candidates targeting specific diseases. |

Industrial Applications

Beyond laboratory research, this compound finds applications in the production of specialty chemicals and materials. Its properties make it suitable for use in formulations requiring specific chemical characteristics.

Summary of Findings

The applications of this compound span multiple domains, showcasing its versatility as a compound:

- Chemical Synthesis : Valuable in organic synthesis as a building block.

- Biological Activity : Exhibits potential antimicrobial and anticancer properties.

- Medicinal Chemistry : Serves as a precursor for drug development.

- Industrial Uses : Applicable in the production of specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-Isobutoxy-2-propoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved in its action include signal transduction pathways that regulate cellular responses to external stimuli.

Comparaison Avec Des Composés Similaires

- 4-Isobutoxy-2-methoxyaniline

- 4-Isobutoxy-2-ethoxyaniline

- 4-Isobutoxy-2-butoxyaniline

Comparison: 4-Isobutoxy-2-propoxyaniline is unique due to the specific combination of isobutoxy and propoxy groups, which may confer distinct physicochemical properties and reactivity compared to its analogs. The presence of different alkoxy groups can influence the compound’s solubility, boiling point, and reactivity in chemical reactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Isobutoxy-2-propoxyaniline, and how can reaction conditions be optimized?

- Methodology : Use nucleophilic aromatic substitution or Ullmann coupling for introducing alkoxy groups. Optimize temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst (e.g., CuI for Ullmann reactions). Monitor purity via HPLC and confirm structure with -/-NMR and high-resolution mass spectrometry (HRMS). Compare yields under varying conditions (e.g., 24–72 hr reaction times) to identify optimal parameters .

- Data Contradictions : Discrepancies in yield may arise from competing side reactions (e.g., over-alkylation). Use TLC or GC-MS to track intermediates and adjust stoichiometry.

Q. How can the solubility and stability of this compound be characterized for experimental applications?

- Methodology : Perform solubility tests in solvents of varying polarity (e.g., hexane, ethyl acetate, DMSO). Assess stability under ambient light, temperature, and humidity via accelerated degradation studies (40°C/75% RH for 4 weeks). Quantify decomposition products using LC-MS and compare with reference standards (e.g., ) .

- Data Contradictions : Conflicting solubility reports may arise from polymorphic forms. Use X-ray crystallography or DSC to identify crystalline vs. amorphous states.

Advanced Research Questions

Q. What role do the isobutoxy and propoxy substituents play in modulating electronic properties for catalytic or pharmaceutical applications?

- Methodology : Conduct DFT calculations to map electron density distributions and HOMO-LUMO gaps. Validate experimentally via UV-Vis spectroscopy and cyclic voltammetry. Compare with structurally similar compounds (e.g., 4-Hexyloxyaniline in ) to isolate substituent effects .

- Data Contradictions : Discrepancies between computational and experimental results may indicate solvent effects or intermolecular interactions. Use solvent parameterization in DFT models (e.g., COSMO-RS) to improve accuracy.

Q. How does this compound interact with biological targets, and what structural modifications could enhance selectivity?

- Methodology : Perform molecular docking studies with proteins (e.g., kinases or GPCRs) to predict binding modes. Synthesize analogs with modified alkoxy chains (e.g., tert-butoxy instead of isobutoxy) and test via in vitro assays (e.g., IC measurements). Cross-reference with pharmacophore models from ’s drug design frameworks .

- Data Contradictions : Inconsistent bioactivity across analogs may arise from steric hindrance or metabolic instability. Use metabolic profiling (e.g., liver microsomes) to identify degradation pathways.

Q. What analytical challenges arise in detecting trace impurities or degradation products of this compound, and how can they be resolved?

- Methodology : Develop a UPLC-MS/MS method with ion-pairing reagents (e.g., trifluoroacetic acid) to separate polar impurities. Validate against spiked samples and quantify limits of detection (LOD < 0.1%). Reference impurity characterization protocols from ’s pharmaceutical standards .

- Data Contradictions : Co-eluting peaks in chromatography may mimic impurities. Use tandem MS/MS fragmentation or orthogonal columns (HILIC vs. reversed-phase) for resolution.

Methodological Considerations

- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize multi-variable synthesis or stability studies .

- Conflict Resolution : When spectral data (NMR/IR) conflicts with computational predictions, employ 2D-NMR techniques (e.g., HSQC, COSY) or X-ray crystallography for unambiguous assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.